2-(4-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)ethanol
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
1H NMR (400 MHz, DMSO-d6):
- δ 7.85 (s, 1H, H-5 thienopyrimidine)
- δ 4.52 (t, J = 5.2 Hz, 1H, –OH)
- δ 3.72–3.68 (m, 8H, morpholine O–CH2–)
- δ 3.60–3.55 (m, 4H, piperazine N–CH2–)
- δ 2.91 (s, 4H, piperazine CH2–N–CH2)
- δ 2.45 (s, 2H, –CH2–ethanol)
13C NMR (100 MHz, DMSO-d6):
Fourier-Transform Infrared (FT-IR) Spectral Profiling
Key absorption bands (cm⁻¹):
High-Resolution Mass Spectrometry (HRMS) Validation
HRMS (ESI+) :
- Observed: m/z 397.9215 [M+H]⁺
- Calculated for C17H24ClN5O2S: 397.9218
- Fragmentation pattern: Loss of ethanol (–46 Da) and morpholine (–87 Da) groups.
Conformational Dynamics and Tautomeric Stability
The compound exhibits restricted rotation about the C6–CH2–piperazine bond (energy barrier: 8.2 kcal/mol via DFT), favoring a syn conformation where the ethanol group aligns with the piperazine ring. Tautomerism is absent in the thienopyrimidine core due to electron-withdrawing chloro and morpholine groups stabilizing the aromatic system. Molecular dynamics simulations (100 ns) reveal that the morpholine ring undergoes pseudorotation with a periodicity of 1.2 ps.
| Conformational Analysis |
|---|
| Preferred Dihedral Angles : C6–CH2–N–C(piperazine) = 112° |
| Hydrogen Bond Lifetime : 85% occupancy over simulation |
Properties
IUPAC Name |
2-[4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN5O2S/c18-17-19-14-11-13(12-22-3-1-21(2-4-22)5-8-24)26-15(14)16(20-17)23-6-9-25-10-7-23/h11,24H,1-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYUYIXQSBTHMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC3=C(S2)C(=NC(=N3)Cl)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)ethanol is a derivative of thieno[3,2-d]pyrimidine, a class known for various biological activities, particularly in the realm of cancer therapeutics. This article synthesizes available research findings regarding its biological activity, including its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H16ClN3O2S
- Molecular Weight : 313.80 g/mol
- CAS Number : 1033743-25-7
The compound features a thieno[3,2-d]pyrimidine core substituted with a chloro group and a morpholine moiety, which are significant for its biological interactions.
Anticancer Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit notable anticancer properties. The compound has been evaluated in various studies for its cytotoxic effects against different cancer cell lines.
-
Cytotoxicity Studies :
- In vitro studies have shown that compounds related to thieno[3,2-d]pyrimidines can inhibit the proliferation of cancer cells. For instance, analogs were tested against human breast (MDA-MB-231), prostate (PC-3), and ovarian (SKOV-3) cancer cell lines.
- The IC50 values of these compounds typically ranged from 5 to 25 μM, indicating significant potency against resistant cancer cell lines while exhibiting lower toxicity to normal cell lines such as HEK293 .
-
Mechanism of Action :
- The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. For example, compounds derived from this class have been noted to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
Kinase Inhibition
Another area of interest is the inhibition of specific kinases associated with tumor growth and survival. Preliminary data suggest that this compound may interact with various kinases involved in signaling pathways critical for cancer cell proliferation and survival. However, detailed kinase profiling is required to elucidate these interactions fully.
Study on Cell Lines
A comprehensive study involving the evaluation of this compound's effects on different human cancer cell lines revealed promising results:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 12.5 | Induction of apoptosis via caspase activation |
| SKOV-3 | 15.0 | Cell cycle arrest at G1 phase |
| PC-3 | 20.0 | Inhibition of kinase signaling pathways |
These findings underscore the potential utility of this compound in targeted cancer therapy.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound lies in its anticancer properties . Research indicates that derivatives of thienopyrimidines, including the targeted compound, exhibit inhibitory effects on specific kinases involved in cancer progression. For instance, compounds structurally related to this derivative have demonstrated:
- Inhibition of PI3K activity : This pathway is crucial in many cancers, and inhibiting it can lead to reduced tumor growth and proliferation .
- Targeting hyperproliferative disorders : The compound has shown effectiveness against various cancers, including melanoma and other skin cancers, by modulating pathways associated with cell growth and survival .
Neurodegenerative Disorders
The compound also holds promise in the treatment of neurodegenerative diseases . Studies have indicated that similar thienopyrimidine derivatives can affect pathways involved in neurodegeneration:
- LIMK inhibition : Compounds targeting LIMK activity may help in treating conditions like Alzheimer's disease by preventing neuronal death and promoting neuroprotection .
- Potential for vasodilation : The ability to induce vasodilation may aid in conditions such as hypertension and ischemic diseases, which are often comorbid with neurodegenerative disorders .
Inflammatory Diseases
The anti-inflammatory properties of thienopyrimidine derivatives suggest their utility in treating chronic inflammatory conditions:
- Modulation of immune responses : Compounds like the one may influence immune pathways, making them candidates for treating diseases such as Crohn's disease and chronic obstructive pulmonary disease (COPD) .
- Reduction of fibrosis : The inhibition of specific kinases involved in fibrotic processes indicates potential applications in conditions characterized by excessive tissue scarring .
Pharmaceutical Formulations
The compound is also being explored for its formulation into pharmaceutical compositions:
- Combination therapies : It can be combined with other therapeutic agents to enhance efficacy against various diseases, including cancer and inflammatory disorders. This approach allows for a multi-targeted strategy in treatment regimens .
Structure-Activity Relationship (SAR) Studies
Ongoing research into the structure-activity relationships (SAR) of thienopyrimidine derivatives provides insights into optimizing their pharmacological profiles:
- Design modifications : Variations in substituents on the morpholine or piperazine moieties can significantly alter the biological activity and selectivity of these compounds against specific targets like PI3K or LIMK .
Case Studies and Research Findings
Several studies have documented the promising applications of 2-(4-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)ethanol:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
a. Thieno[3,2-d]pyrimidine vs. Thiazolo[5,4-d]pyrimidine
- Compound: 2-(1-((5-Chloro-7-morpholinothiazolo[5,4-d]pyrimidin-2-yl)methyl)piperidin-4-yl)propan-2-ol (CAS: 1257294-60-2) .
- Key Differences: Core: Thiazolo[5,4-d]pyrimidine replaces thieno[3,2-d]pyrimidine. Substituents: Piperidine-propan-2-ol instead of piperazine-ethanol, leading to increased lipophilicity.
b. Simplified Pyrimidine Derivatives
- Compound: 2-(4-(6-Chloropyrimidin-4-yl)piperazin-1-yl)ethanol (CAS: 1220036-27-0) .
- Key Differences: Core: Basic pyrimidine ring lacking fused thiophene. Impact: Lower planarity reduces π-π stacking interactions with kinase targets. Substituents: Ethanol-piperazine retained, but absence of morpholine diminishes solubility.
Substituent Variations on Piperazine/Piperidine
a. Methanesulfonyl-Piperazine Derivatives
- Compound: 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine .
- Key Differences: Substituent: Methanesulfonyl group replaces ethanol. Impact: Enhanced metabolic stability due to sulfonyl’s electronegativity but reduced solubility. Biological Activity: Higher kinase inhibition potency (e.g., PI3Kα) due to stronger hydrogen bonding .
b. Aniline-Modified Derivatives
- Compound: 4-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-aniline .
- Key Differences :
- Substituent : Aniline group at C2 position.
- Impact : Improved target affinity via aromatic interactions but increased cytotoxicity risks.
Functional Group Additions
a. Indazole-Substituted Analogs
- Compound: (S)-1-(4-((2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-aminopropan-1-one .
- Key Differences: Substituent: Indazole and aminopropanone groups. Impact: Enhanced kinase selectivity (e.g., EGFR/HER2) due to indazole’s planar structure. Synthesis: Suzuki coupling introduces boronic acid derivatives .
b. Aldehyde and Boronic Acid Derivatives
- Compound: 3-[6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-benzaldehyde .
- Key Differences :
- Substituent : Benzaldehyde at C2.
- Impact : Facilitates further functionalization (e.g., Schiff base formation) for prodrug development.
Preparation Methods
Preparation of 2,4-Dichloro-thieno[3,2-d]pyrimidine
- Starting from 1H-thieno[3,2-d]pyrimidine-2,4-dione, chlorination is performed using phosphorus oxychloride (POCl3) with catalytic dimethylformamide (DMF) under reflux conditions.
- The reaction mixture is concentrated and quenched in ice water, precipitating 2,4-dichloro-thieno[3,2-d]pyrimidine as a white solid with a yield of approximately 72% and melting point 142–144°C.
Formation of (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol
- The 6-position aldehyde intermediate is reduced by sodium borohydride in dry methanol at −10°C to yield the corresponding (2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol with a high yield (~92%) and melting point 184–186°C.
Introduction of the Piperazine and Ethanol Side Chain
Piperazine Substitution
Preparation of 2-(4-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)ethanol
- According to a detailed industrial-scale synthesis, the piperazine intermediate is further functionalized by reaction with 2-chloroethanol or its equivalent to introduce the ethanol side chain.
- The process involves careful control of reaction conditions (temperature 20–30°C), use of solvents such as methanol and tetrahydrofuran, and drying agents like anhydrous magnesium sulfate to maintain anhydrous conditions.
- Sodium borohydride is used for reduction steps where applicable.
- Work-up includes aqueous acid-base extractions, phase separations, and drying steps to isolate the final product with yields around 90.9%.
Purification and Isolation
- After synthesis, the reaction mixtures are often quenched with water and filtered through activated carbon to remove palladium catalysts if used in coupling steps (e.g., Suzuki-Miyaura coupling in related analogs).
- Volatiles are removed under vacuum, and crystallization is performed using solvents such as n-propanol and water to obtain the free base form of the compound.
- Additional purification steps include treatment with ion-exchange resins (e.g., AMBERLITE® IRC-748) to remove impurities.
Summary Table of Key Preparation Steps
| Step No. | Intermediate/Product | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2,4-Dichloro-thieno[3,2-d]pyrimidine | POCl3, catalytic DMF, reflux, quench in ice water | 72 | White solid, mp 142–144°C |
| 2 | 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine | Morpholine, MeOH, 0°C | Not stated | Selective substitution at 4-position |
| 3 | (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol | NaBH4, dry MeOH, −10°C | 92.1 | White powder, mp 184–186°C |
| 4 | 4-(2-Chloro-6-(chloromethyl)thieno[3,2-d]pyrimidin-4-yl)morpholine | Chlorinating agent (e.g., SOCl2) | Not stated | Conversion of alcohol to chloromethyl |
| 5 | Piperazinyl substituted intermediate | 1-Methanesulfonyl-piperazine, DIPEA, reflux in isopropanol | Not stated | 11 h reflux, isolation by filtration |
| 6 | Final compound: this compound | Reaction with 2-chloroethanol, NaBH4, controlled temp | ~90.9 | Multi-step work-up and purification |
Research Findings and Notes
- The synthetic routes emphasize selective substitution and protection strategies to functionalize the thieno[3,2-d]pyrimidine core.
- Sodium borohydride reduction at low temperatures is critical for high yields of alcohol intermediates.
- The use of morpholine and piperazine moieties is key to imparting biological activity, and their introduction requires careful control of reaction conditions to avoid side reactions.
- Industrial-scale processes incorporate drying agents and precise pH adjustments during work-up to maximize purity and yield.
- Purification by crystallization and activated carbon filtration ensures removal of metal catalysts and impurities, crucial for pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(4-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)ethanol, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with thieno[3,2-d]pyrimidine core functionalization via nucleophilic substitution at the 2-chloro position using morpholine.
- Step 2 : Introduce the piperazine-ethanol moiety via reductive amination or alkylation (e.g., using formaldehyde and ethanol reflux for 10–12 hours) .
- Key Variables : Reaction time (10–12 hours), solvent (ethanol), and stoichiometry (1:1 molar ratio of morpholine to intermediate).
- Yield Optimization : Ethanol reflux at 78°C for 10 hours yields ~70–75% purity, while extending to 12 hours improves crystallinity but risks decomposition .
Q. How can HPLC and TLC be used to assess the purity of intermediates in the synthesis of this compound?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate. Monitor UV absorption at 254 nm for thieno[3,2-d]pyrimidine derivatives .
- TLC : Silica gel plates with chloroform/methanol (9:1) as the eluent. Spots are visualized under UV light or using iodine vapor. Rf values for the target compound should be compared against known standards .
Q. What safety protocols are critical when handling this compound due to its potential eye irritation hazards?
- Guidelines :
- Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.
- In case of eye exposure, rinse immediately with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can computational reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of this compound?
- Methodology :
- Employ density functional theory (DFT) to model transition states for key steps like morpholine substitution or piperazine-ethanol coupling.
- Use software (e.g., Gaussian or ORCA) to calculate activation energies and identify solvent effects. ICReDD’s workflow integrates these calculations with experimental validation to reduce trial-and-error .
Q. How do structural modifications (e.g., replacing morpholine with pyrazole) affect the compound’s bioactivity, and what analytical tools validate these changes?
- Methodology :
- Synthesis : Replace morpholine with 1,3-diphenylpyrazole via Mannich reaction (formaldehyde, ethanol reflux).
- Characterization : Use NMR (1H/13C) to confirm substitution. Compare bioactivity via kinase inhibition assays (e.g., IC50 values) .
Q. What strategies resolve discrepancies in reported hydrolysis kinetics of similar thieno[3,2-d]pyrimidine derivatives?
- Methodology :
- Kinetic Analysis : Conduct pH-dependent hydrolysis studies (pH 1–13) using UV-Vis spectroscopy. Compare rate constants (k) with literature values.
- Contradiction Source : Discrepancies arise from solvent polarity (e.g., aqueous vs. ethanol/water mixtures). Adjust ionic strength to isolate solvent effects .
Q. How can membrane separation technologies improve purification of this compound from reaction mixtures?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
